molecular formula C28H52O B14446907 Spiro[13.14]octacosan-15-one CAS No. 79084-18-7

Spiro[13.14]octacosan-15-one

Cat. No.: B14446907
CAS No.: 79084-18-7
M. Wt: 404.7 g/mol
InChI Key: NUPPAYAGCHCFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[13.14]octacosan-15-one is a spirocyclic compound characterized by its unique structure where two rings share a single common atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-one, often involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of cyclooctanecarboxaldehyde and piperidine in toluene, followed by the addition of methyl vinyl ketone, can lead to the formation of spirocyclic intermediates . These intermediates can then be further processed to yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of spirocyclic compounds typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the employment of metal-catalyzed reactions, such as those involving palladium or copper catalysts, can facilitate the formation of spirocyclic structures on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[13.14]octacosan-15-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols. Substitution reactions can lead to the formation of various spirocyclic derivatives with different functional groups .

Scientific Research Applications

Spiro[13.14]octacosan-15-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[13.14]octacosan-15-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Spiro[13.14]octacosan-15-one can be compared with other spirocyclic compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its larger ring size and the specific arrangement of atoms within its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

79084-18-7

Molecular Formula

C28H52O

Molecular Weight

404.7 g/mol

IUPAC Name

spiro[13.14]octacosan-28-one

InChI

InChI=1S/C28H52O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h1-26H2

InChI Key

NUPPAYAGCHCFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C2(CCCCCC1)CCCCCCCCCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.